molecular formula C13H19ClN2O2 B018829 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride CAS No. 106261-49-8

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Cat. No.: B018829
CAS No.: 106261-49-8
M. Wt: 270.75 g/mol
InChI Key: LODDFOVRTJETGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearidonic acid ethyl ester can be synthesized through the esterification of stearidonic acid with ethanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of stearidonic acid ethyl ester often involves the transesterification of oils rich in stearidonic acid. For example, modified soybean oil can undergo ethanolysis to transform all the triglycerides into their corresponding fatty acid ethyl esters . This process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Stearidonic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidative derivatives.

    Reduction: Saturated fatty acid ethyl esters.

    Hydrolysis: Stearidonic acid and ethanol.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Imatinib Mesylate

One of the primary applications of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is its use as an intermediate in the synthesis of Imatinib Mesylate. Imatinib is prescribed for treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by inhibiting specific protein kinases involved in cancer cell proliferation. The compound serves as a crucial building block in the synthetic pathway of Imatinib, thereby playing a vital role in cancer therapy .

1.2 Mechanism of Action

Imatinib Mesylate functions by selectively targeting and inhibiting the BCR-ABL tyrosine kinase, which is responsible for the uncontrolled growth of cancer cells. By blocking this kinase, Imatinib effectively retards tumor growth and improves patient outcomes . The role of this compound in this process underscores its importance in drug development and cancer treatment strategies.

Research and Development

2.1 Medicinal Chemistry Studies

Research has shown that modifications to the piperazine moiety can enhance the pharmacological properties of compounds derived from this compound. Studies focus on optimizing the structure to improve efficacy, reduce side effects, and enhance bioavailability .

2.2 Case Studies

Several studies have investigated the synthesis pathways involving this compound:

  • Case Study A : A study published in a pharmaceutical journal explored various synthetic routes for producing Imatinib Mesylate from this compound, highlighting yield optimization and purity assessment through HPLC methods .
  • Case Study B : Another research article examined the biological activity of derivatives synthesized from this compound, demonstrating enhanced inhibitory effects against specific cancer cell lines compared to Imatinib alone .

Comparison with Similar Compounds

  • Eicosapentaenoic acid ethyl ester
  • Docosahexaenoic acid ethyl ester
  • Alpha-linolenic acid ethyl ester

Comparison: Stearidonic acid ethyl ester is unique due to its four double bonds, which confer distinct chemical and biological properties. Compared to eicosapentaenoic acid and docosahexaenoic acid ethyl esters, stearidonic acid ethyl ester is more readily converted to eicosapentaenoic acid in the body . This makes it a valuable plant-based source of omega-3 fatty acids, especially for individuals who do not consume fish .

Biological Activity

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride, also known by its CAS number 106261-49-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H20Cl2N2O2
  • Molecular Weight : 307.22 g/mol
  • IUPAC Name : 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid; dihydrochloride

The biological activity of this compound is largely attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can regulate various cellular processes including cell division and metabolism.

Inhibition of Cancer Cell Growth

Research indicates that this compound exhibits potent antiproliferative effects on various cancer cell lines. For instance, it has been shown to inhibit the growth of HCT116 colon cancer cells with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent in oncology .

Biological Activity Data Table

Activity Cell Line/Model IC50 (μM) Reference
AntiproliferativeHCT116 (colon cancer)0.64
Kinase inhibitionVarious kinases< 0.5
Inhibition of apoptosisKMS-12 BM (multiple myeloma)1.4

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Colon Cancer :
    A study demonstrated that this compound significantly inhibited tumor growth in a mouse model of colon cancer, showcasing its potential for development into a clinical candidate for cancer therapy .
  • Kinase Inhibition Profile :
    Another research focused on the structure-activity relationship (SAR) of derivatives containing the piperazine moiety, revealing that modifications at specific positions enhanced kinase inhibitory activity and selectivity against various cancer types .

Therapeutic Applications

Given its biological activity, this compound is being explored for several therapeutic applications:

  • Cancer Therapy : As an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
  • Neurological Disorders : Potential applications in treating disorders where kinase dysregulation is implicated.

Q & A

Q. Basic: What are the recommended synthetic routes for 4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common route involves reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by reduction of the nitro group to an amine and subsequent carboxylation. The dihydrochloride salt is formed via treatment with hydrogen chloride. Key intermediates, such as 4-(4-methylpiperazin-1-yl)aniline, are isolated and characterized using TLC and NMR to confirm structural integrity before proceeding .

Q. Basic: What analytical techniques are critical for verifying the purity and structure of this compound?

Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for confirming molecular structure. Melting point analysis (e.g., 187–190°C for related derivatives) and mass spectrometry (MS) validate molecular weight (theoretical: 325.66 g/mol for the dihydrochloride salt). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. Basic: How do environmental factors (pH, temperature) influence the stability of this compound?

Methodological Answer:
Stability studies indicate the compound degrades under extreme pH (<3 or >9) via hydrolysis of the piperazine ring. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. For long-term storage, maintain inert atmospheres (argon/nitrogen) at 2–8°C to prevent oxidation and hygroscopic degradation. Buffer solutions (pH 6–7) are recommended for biological assays .

Q. Advanced: How can computational methods optimize reaction pathways for synthesizing derivatives?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict energetically favorable intermediates and transition states. ICReDD’s integrated approach combines computational screening with experimental validation to prioritize reaction conditions. For example, simulations of substituent effects on the benzoic acid moiety can guide selective functionalization .

Q. Advanced: What strategies resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Contradictory data (e.g., receptor binding vs. enzyme inhibition) require systematic validation:

  • Dose-response curves to confirm target specificity (IC₅₀/EC₅₀ comparisons).
  • Off-target profiling using kinase/GPCR panels.
  • Metabolite analysis (LC-MS) to rule out degradation products.
    Cross-referencing with structurally analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)methyl derivatives) can clarify structure-activity relationships (SAR) .

Q. Basic: What safety protocols are mandatory for handling this compound?

Methodological Answer:
Follow GHS hazard statements (H314: Causes severe skin burns). Use PPE: nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste (UN# 1759, Class 8). Emergency eye wash and shower stations must be accessible .

Q. Advanced: How does the compound’s piperazine moiety influence its pharmacokinetic properties?

Methodological Answer:
The 4-methylpiperazine group enhances solubility via protonation at physiological pH, improving bioavailability. Pharmacokinetic modeling (e.g., PBPK) predicts tissue distribution, while CYP450 inhibition assays assess metabolic stability. Comparative studies with non-methylated analogs (e.g., piperazine vs. 4-methylpiperazine) quantify the methyl group’s impact on half-life and clearance .

Q. Basic: What industrial standards govern the quality control of this compound?

Methodological Answer:
Compliance with JIS Z 7253:2019 (Japanese Industrial Standards) ensures rigorous quality control. Specifications include ≥97% purity (HPLC), residual solvent limits (ICH Q3C), and heavy metal contamination thresholds (<10 ppm). Batch-to-batch consistency is verified via FTIR and elemental analysis .

Q. Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-donating methyl group on piperazine increases nucleophilicity at the nitrogen, facilitating attacks on electrophilic centers (e.g., benzyl chlorides). Kinetic studies (UV-Vis monitoring) reveal second-order dependence. Solvent effects (polar aprotic vs. protic) and leaving group ability (e.g., Cl⁻ vs. Br⁻) are quantified using Hammett plots .

Q. Advanced: How can this compound serve as a precursor in targeted drug delivery systems?

Methodological Answer:
The benzoic acid moiety enables conjugation to nanoparticles (e.g., PEGylated liposomes) via carboxylate coupling. Computational docking studies optimize linker length for receptor targeting (e.g., folate receptors). In vivo imaging (PET/CT with ¹⁸F-labeled analogs) tracks biodistribution, while cytotoxicity assays validate therapeutic indices .

Properties

CAS No.

106261-49-8

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzoic acid;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-14-6-8-15(9-7-14)10-11-2-4-12(5-3-11)13(16)17;/h2-5H,6-10H2,1H3,(H,16,17);1H

InChI Key

LODDFOVRTJETGH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl.Cl

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl

Appearance

Powder

Key on ui other cas no.

106261-49-8

Pictograms

Irritant; Health Hazard

Synonyms

4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride; 

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well-stirred suspension consisting of 17.1 g. (0.10 mole) of α-chloro-p-toluylic acid in 150 ml of absolute ethanol under a nitrogen atmosphere at room temperature (˜20° C.), a solution consisting of 44.1 g. (0.44 mole) of N-methylpiperazine dissolved in 50 ml. of ethanol was added dropwise. The resulting reaction mixture was refluxed for a period of 16 hours and then cooled to room temperature. The cooled reaction mixture was concentrated in vacuo and the thus obtained residue partitioned between 100 ml of diethyl ether and 100 ml of 3N aqueous sodium hydroxide. The separated aqueous layer was then washed three times with 100 ml of diethyl ether, cooled in an ice-water bath and subsequently acidified with concentrated hydrochloric acid. The resulting solids were filtered and air-dried, followed by trituration with 150 ml of boiling isopropyl alcohol and stirring for a period of two minutes. After filtering while hot and drying the product there were obtained 9.4 g (35%) of pure 4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride (9) as the hemihydrate, m.p. 310°-312° C. MS: 235.1 (M+H); 1H NMR (D2O) δ 8.04 (d, J=8.21 Hz, 2H), 7.59 (d, J=8.21 Hz, 2H), 3.50 (s, 2H), 3.63 (br, 8H), 2.97 (s, 3H); 13C NMR δ 170.18, 133.13, 131.91, 130.90, 60.22, 50.61, 48.77, 43.25.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.44 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
4-(4-methylpiperazinomethyl)benzoic acid dihydrochloride
Yield
35%

Synthesis routes and methods II

Procedure details

The synthesis of WBZ4, as shown in scheme 3 below, begins with treatment of 2-methyl-5-nitroaniline (1) with 65% nitric acid in ethanol followed by the addition of cyanoamide to give the corresponding 2-methyl-5-nitroaniline-guanidine nitrate (2). Once completed, nicotinate (3) was first treated with sodium hydrate and refluxed with ethyl acetate to form methyl 6-methylnicotinylacetate. The intermediate acetate was then hydrolyzed to form 3-Acetyl-6-methylpyridine (4). The product (4) was treated with methyl dimethoxyforamide to give 3-dimethylamino-1-(3-(6-methyl-pyridyl)-2-propene-1-one (5). The nitrate salt (2) is treated with (5) and sodium hydroxide in refluxing isopropanol to give N-(2-Methyl-5-nitrophenyl)-4-(3-(6-methyl-pyridyl))-2-pyrimidine-amine (6) which is subsequently hydrogenated with 10% palladium on carbon to give N-(2-Methyl-5-aminophenyl)-4-(3-6-methyl-pyridyl)-2-pyrimidine-amine (7). The WBZ4 synthesis will consist of the reaction of α-chloro-p-toluylic acid (8) with 4-methyl-piperazine in ethanol followed by treatment with concentrated HCl to give the corresponding dihydrochloride 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid (9) which is subsequently treated with thionyl chloride to give the corresponding acid chloride dihydrochloride (10). Subsequent condensation with N-(2-Methyl-5-aminophenyl)-4-(3-(6-methyl)-pyridyl)-2-pyrimidine-amine (7) in pyridine affords Formula 5 (WBZ4).
[Compound]
Name
N-(2-Methyl-5-aminophenyl)-4-(3-6-methyl-pyridyl)-2-pyrimidine-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
dihydrochloride 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.